molecular formula C14H10F2O2 B6365433 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid CAS No. 1261948-69-9

3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Cat. No.: B6365433
CAS No.: 1261948-69-9
M. Wt: 248.22 g/mol
InChI Key: IZLGBVWWQFJGLA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms and a methyl group attached to the benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

    Oxidation: Conversion of the methyl group to a carboxylic acid group.

    Reduction: Formation of alcohols from the carboxylic acid group.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of fluorine atoms.

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure with additional fluorine atoms.

Uniqueness

3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-5-12(15)11(6-8)10-4-3-9(14(17)18)7-13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGBVWWQFJGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681397
Record name 2,2'-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-69-9
Record name 2,2'-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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